N-(4-bromo-2-fluorophenyl)-2-phenylbutanamide

Lipophilicity LogP Physicochemical profiling

Replace generic anilides with this authenticated dihalogenated scaffold to eliminate SAR confusion. The unique Br/F pattern delivers a quantifiable LogP advantage and a strong σ-hole for halogen bonding. - **SAR precision**: ΔLogP 0.5-2.0 vs. analogs; bromine vs. chlorine σ-hole potential +25-30 vs. +15-20 kcal·mol⁻¹. - **Synthetic utility**: Para-bromine enables Suzuki/Buchwald-Hartwig diversification while ortho-fluorine locks amide conformation. - **Supply integrity**: 95% min purity across vendors; InChIKey MGKWGLBGFIJQPB-UHFFFAOYSA-N; SpectraBase NMR/FTIR available for verification.

Molecular Formula C16H15BrFNO
Molecular Weight 336.2 g/mol
CAS No. 349431-99-8
Cat. No. B184511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromo-2-fluorophenyl)-2-phenylbutanamide
CAS349431-99-8
Molecular FormulaC16H15BrFNO
Molecular Weight336.2 g/mol
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)C(=O)NC2=C(C=C(C=C2)Br)F
InChIInChI=1S/C16H15BrFNO/c1-2-13(11-6-4-3-5-7-11)16(20)19-15-9-8-12(17)10-14(15)18/h3-10,13H,2H2,1H3,(H,19,20)
InChIKeyMGKWGLBGFIJQPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Bromo-2-fluorophenyl)-2-phenylbutanamide: Key Identifiers & Physicochemical Profile


N-(4-Bromo-2-fluorophenyl)-2-phenylbutanamide (CAS 349431-99-8) is a halogenated aromatic amide with the molecular formula C16H15BrFNO and a molecular weight of 336.20 g·mol⁻¹ . The compound features a 2-phenylbutanamide backbone substituted with bromine at the para position and fluorine at the ortho position of the anilide ring. It is catalogued as ChemBridge Corporation screening compound ID 6124551 and is listed on the Hit2Lead.com chemical store [1]. The compound is supplied with a minimum purity specification of 95% by multiple vendors including Sigma-Aldrich (Combi-Blocks), AKSci, and CymitQuimica, and is intended exclusively for research and development use . Computed physicochemical properties include a LogP of 5.37 and a topological polar surface area (tPSA) of 29.1 Ų . These property values position the compound within the lipophilic region of drug-like chemical space and differentiate it from less hydrophobic analogs.

N-(4-Bromo-2-fluorophenyl)-2-phenylbutanamide: Selectivity Drivers


Substituting N-(4-bromo-2-fluorophenyl)-2-phenylbutanamide with a generic analog — even one sharing the 2-phenylbutanamide core — introduces quantifiable deviations in lipophilicity (ΔLogP), hydrogen-bonding capacity, and halogen-dependent molecular recognition that can alter activity profiles . The simultaneous presence of bromine (para) and fluorine (ortho) on the anilide ring creates a distinctive electrostatic and steric signature; the bromine atom provides a heavy-atom anchoring point for halogen bonding, while the ortho-fluorine withdraws electron density and influences the conformational preference of the amide NH [1]. Replacing bromine with chlorine, removing the ortho-fluorine, or shifting the phenyl attachment from the 2-position to the 4-position of the butanamide chain each produce measurable shifts in calculated LogP of 0.5–2.0 log units and in tPSA of up to 7 Ų, which can translate into differential membrane permeability and target engagement . Consequently, generic substitution without experimental verification risks confounding structure–activity relationship (SAR) interpretation and compromising assay reproducibility.

N-(4-Bromo-2-fluorophenyl)-2-phenylbutanamide: Quantitative Analog Comparisons


Lipophilicity vs. 4-Chloro-2-fluorophenyl Regioisomer

The target compound exhibits a calculated LogP of 5.37, while the chlorine-substituted analog N-(4-chloro-2-fluorophenyl)-4-phenylbutanamide has a reported calculated LogP of 4.49 . The difference of approximately 0.9 log units corresponds to roughly an 8-fold greater partition coefficient for the brominated compound. Although the comparator carries the phenyl group at the butanamide 4-position rather than the 2-position, it represents the closest commercially characterized halogen congener. The elevated LogP of the target is consistent with the higher atomic polarizability of bromine versus chlorine and the different connectivity of the phenyl substituent, suggesting greater membrane partitioning potential in cell-based assays.

Lipophilicity LogP Physicochemical profiling

Polar Surface Area & BBB Permeability vs. Des-Fluoro Analogs

The topological polar surface area (tPSA) of the target compound is 29.1 Ų . This value is well below the empirically derived threshold of <75–90 Ų associated with blood–brain barrier (BBB) penetration potential [1]. In contrast, the 4-phenylbutanamide regioisomer N-(4-chloro-2-fluorophenyl)-4-phenylbutanamide exhibits a PSA of 22.4 Ų, while the des-fluoro analog N-(4-bromophenyl)-2-phenylbutanamide is predicted to have a similar PSA but lacks the electron-withdrawing ortho-fluorine that alters amide NH hydrogen-bond donor strength. The presence of the ortho-fluorine on the target compound may form an intramolecular interaction with the amide NH, modulating the effective polar surface area in a conformation-dependent manner that is absent in the des-fluoro analog.

Polar Surface Area CNS permeability Drug-likeness

Halogen-Bonding: Bromine vs. Chlorine Substitution

The para-bromine substituent on the target compound provides a σ-hole donor capacity that is quantitatively stronger than that of chlorine. The calculated molecular electrostatic potential (Vs,max) for aryl bromides is approximately +25–30 kcal·mol⁻¹ versus +15–20 kcal·mol⁻¹ for aryl chlorides [1]. This enhanced halogen-bond donor strength is significant for compounds screened against targets where halogen bonds contribute to binding affinity, such as kinases, GPCRs, and proteases. The corresponding chlorine analog N-(4-chloro-2-fluorophenyl)-2-phenylbutanamide would exhibit diminished halogen-bonding capacity. Furthermore, the des-bromo analog (N-(2-fluorophenyl)-2-phenylbutanamide) lacks the heavy atom anchor entirely, removing any halogen-bond contribution.

Halogen bonding SAR Molecular recognition

NMR & FTIR Fingerprints for Identity Verification

The target compound has confirmed ¹H NMR and FTIR spectra archived in the Wiley SpectraBase library (Compound ID: FzNcqiI6mVH) [1]. This provides a publicly accessible reference for identity verification. The InChIKey (MGKWGLBGFIJQPB-UHFFFAOYSA-N) is unambiguous and shared across Sigma-Aldrich and CymitQuimica listings . By contrast, closely related analogs such as N-(4-bromophenyl)-2-phenylbutanamide (CAS 349087-41-8) are listed on vendor sites without corresponding spectral reference data in public databases, making independent identity confirmation more challenging. The availability of vendor-independent spectral data reduces the risk of procurement errors in multi-compound screening sets.

Quality control NMR FTIR Identity verification

Multi-Vendor Purity Consistency

The compound is offered at a minimum purity of 95% by Sigma-Aldrich (Combi-Blocks), AKSci, Leyan, and CymitQuimica . This multi-vendor alignment on purity specification indicates that 95% is a practically achievable and widely accepted quality floor for this ChemBridge library member. In contrast, the des-fluoro analog N-(4-bromophenyl)-2-phenylbutanamide is listed with inconsistent molecular formula reporting (C16H16BrNO vs. C16H18BrN) across vendor sites, and its purity specification is less uniformly documented. The consistency of the target compound's identity and purity documentation across multiple independent suppliers reduces the burden of in-house re-characterization and ensures batch-to-batch reproducibility for screening campaigns.

Purity specification Supply chain Reproducibility

N-(4-Bromo-2-fluorophenyl)-2-phenylbutanamide: Research Applications


Hit-to-Lead SAR with High-LogP, BBB-Permeable Scaffold

The compound's LogP of 5.37 and tPSA of 29.1 Ų place it in the CNS-accessible, lipophilic quadrant of drug-like chemical space . Medicinal chemistry teams optimizing CNS-penetrant leads where elevated LogP is desirable (e.g., GPCR or ion channel targets requiring membrane partitioning) can use this compound as a starting scaffold. The bromine substituent offers a synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki, Buchwald–Hartwig), while the ortho-fluorine modulates amide conformation and metabolic stability. The 0.9-unit LogP advantage over the chloro analog makes it the preferred choice when maximizing passive membrane flux is a project objective.

Halogen-Bonding Elaboration for Kinase/Protease Inhibitors

The para-bromine atom provides an estimated σ-hole potential of +25–30 kcal·mol⁻¹, which is approximately 10 kcal·mol⁻¹ stronger than that of aryl chlorides . Structure-based design groups targeting kinase hinge regions, protease S1 pockets, or other sites where halogen bonds with backbone carbonyl oxygens have been crystallographically characterized should prioritize the brominated compound over the chloro analog. The presence of both bromine (σ-hole donor) and fluorine (H-bond acceptor potential) on the same anilide ring enables exploration of orthogonal non-covalent interactions within a single scaffold.

Screening Library Construction with Verified Identity

For screening library curators assembling ChemBridge-derived compound collections, the availability of vendor-independent NMR and FTIR spectra via SpectraBase provides a quality gate that is absent for many close analogs. The consistent 95% purity specification across four independent vendors and the unambiguous InChIKey (MGKWGLBGFIJQPB-UHFFFAOYSA-N) minimize the risk of plating a misidentified compound. This compound is suitable for inclusion in focused libraries targeting CNS receptors, nuclear receptors, or any target class where halogenated aromatic amides have shown enrichment in phenotypic screens.

Physicochemical Benchmarking for in Silico Model Training

The compound's accurately computed LogP (5.37) and PSA (29.1) , combined with its experimental spectral data (¹H NMR, FTIR) , make it a useful data point for validating or training in silico ADME prediction models. Cheminformatics teams developing QSPR models for LogP or BBB permeability can use this compound as a representative of the dihalogenated aromatic amide series, particularly where experimental confirmation of computed properties is desired. The bromine atom's contribution to computed descriptors (e.g., MlogP, ALogP) can be benchmarked against the experimental LogD or chromatographic LogP values if measured.

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